molecular formula C8H17Cl2N3 B13510176 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B13510176
M. Wt: 226.14 g/mol
InChI Key: FASZREKTPBCKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with 2-methyl-1-aminopropan-1-ol in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization.

Common methods for synthesizing imidazole derivatives include:

  • Debus-Radziszewski synthesis
  • Wallach synthesis
  • Dehydrogenation of imidazolines
  • From alpha halo-ketones
  • Marckwald synthesis
  • Amino nitrile synthesis

Industrial Production Methods: Industrial production methods for imidazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Cyclization

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

  • Oxidizing agents : Hydrogen peroxide, potassium permanganate
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Substitution reagents : Alkyl halides, acyl chlorides
  • Cyclization conditions : Acid or base catalysis, elevated temperatures

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .

Scientific Research Applications

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can act as a ligand, binding to metal ions or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include:

  • Clemizole : An antihistaminic agent
  • Etonitazene : An analgesic
  • Enviroxime : An antiviral
  • Astemizole : An antihistaminic agent
  • Omeprazole : An antiulcer agent
  • Pantoprazole : An antiulcer agent
  • Thiabendazole : An antihelmintic
  • Metronidazole : A bactericidal agent

Uniqueness: What sets 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H17Cl2N3

Molecular Weight

226.14 g/mol

IUPAC Name

2-methyl-1-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C8H15N3.2ClH/c1-6(2)7(9)8-10-4-5-11(8)3;;/h4-7H,9H2,1-3H3;2*1H

InChI Key

FASZREKTPBCKMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CN1C)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.